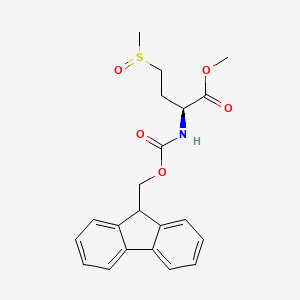

Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate

Description

Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate, also known as Fmoc-L-Met(O)-OMe (CAS: 76265-70-8), is a protected amino acid derivative widely used in solid-phase peptide synthesis (SPPS). The compound features a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group on the amino terminus and a methylsulfinyl moiety in the side chain, derived from the oxidation of methionine’s thioether group . Its methyl ester form enhances solubility in organic solvents, facilitating coupling reactions during peptide assembly.

Properties

Molecular Formula |

C21H23NO5S |

|---|---|

Molecular Weight |

401.5 g/mol |

IUPAC Name |

methyl (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylsulfinylbutanoate |

InChI |

InChI=1S/C21H23NO5S/c1-26-20(23)19(11-12-28(2)25)22-21(24)27-13-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,18-19H,11-13H2,1-2H3,(H,22,24)/t19-,28?/m0/s1 |

InChI Key |

CGPUBIUKYNRGNP-ZAFBDEJNSA-N |

Isomeric SMILES |

COC(=O)[C@H](CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Canonical SMILES |

COC(=O)C(CCS(=O)C)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate typically follows a multi-step approach:

- Step 1: Protection of the amino group of methionine or its derivatives with the Fmoc group.

- Step 2: Oxidation of the methionine side chain sulfur atom to the sulfoxide.

- Step 3: Esterification to form the methyl ester if starting from the free acid.

This approach ensures the amino group is protected to prevent side reactions during oxidation and esterification.

Fmoc Protection of Methionine

The Fmoc group is introduced by reacting methionine or methionine derivatives with Fmoc N-hydroxysuccinimide ester (Fmoc-OSu) under mild basic conditions. This reaction is well-established in peptide chemistry and provides high yields of the Fmoc-protected amino acid.

- Reaction conditions: Methionine is suspended in a buffered aqueous-organic solvent system (e.g., acetone/water or DMF/water) with sodium bicarbonate as base.

- Reagents: Fmoc-OSu is added in stoichiometric amounts (typically 0.8 to 1.3 equivalents relative to methionine).

- Reaction time: Overnight stirring at room temperature.

- Workup: Removal of organic solvents by evaporation, extraction with ethyl acetate, acidification to protonate the amino acid, and purification by crystallization or chromatography.

This method yields Fmoc-methionine derivatives with the amino group selectively protected.

Oxidation of Methionine Side Chain to Sulfoxide

The oxidation of the thioether side chain in methionine to the sulfoxide is a critical step to obtain the methylsulfinyl functionality.

- Oxidizing agents: Commonly used oxidants include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or oxone.

- Reaction conditions: Mild conditions are preferred to avoid overoxidation to sulfone; typically, the reaction is carried out at 0–25 °C in an organic solvent such as methanol, dichloromethane, or acetonitrile.

- Selectivity: Controlled stoichiometry and reaction time ensure selective formation of the sulfoxide.

- Workup: Quenching excess oxidant, aqueous extraction, and purification by recrystallization or chromatography.

This oxidation step can be performed either before or after Fmoc protection depending on the synthetic route, but protecting the amino group first is generally preferred to prevent side reactions.

Esterification to Methyl Ester

If starting from the free acid form of methionine sulfoxide, esterification to the methyl ester is performed:

- Method: Fischer esterification by refluxing the acid with methanol in the presence of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid.

- Alternative: Use of diazomethane for methyl ester formation under mild conditions.

- Purification: Removal of excess reagents and solvents followed by crystallization.

This step yields the final compound, This compound .

Detailed Research Outcomes and Data Tables

Reaction Conditions and Yields Summary

| Step | Reagents/Conditions | Solvent(s) | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Fmoc Protection | Methionine + Fmoc-OSu + NaHCO3 | Acetone/Water or DMF | Room temperature | Overnight | 85–95 | Stirring, pH controlled |

| Oxidation to Sulfoxide | m-CPBA or H2O2 | CH2Cl2, MeOH, or ACN | 0–25 °C | 1–4 hours | 80–90 | Controlled stoichiometry |

| Esterification (if needed) | Methanol + H2SO4 or p-TsOH (acid catalyst) | Methanol | Reflux | 4–6 hours | 75–85 | Alternative: diazomethane methylation |

Representative Experimental Procedure

- Dissolve L-methionine (1.0 eq) and sodium bicarbonate (1.5 eq) in water-acetone mixture.

- Add Fmoc-OSu (1.1 eq) portionwise under stirring at room temperature.

- Stir overnight, monitor reaction by TLC.

- Remove acetone under reduced pressure.

- Extract aqueous phase with ethyl acetate.

- Acidify aqueous layer to pH ~2 with HCl.

- Extract with ethyl acetate, dry organic phase over sodium sulfate.

- Concentrate and recrystallize from ethyl acetate/hexane to yield Fmoc-methionine.

- Dissolve Fmoc-methionine in dichloromethane.

- Add m-CPBA (1.1 eq) portionwise at 0 °C.

- Stir for 2 hours, monitor by TLC or HPLC.

- Quench with sodium bisulfite solution.

- Separate organic layer, wash with sodium bicarbonate and brine.

- Dry, concentrate, and purify by recrystallization.

- Dissolve Fmoc-methionine sulfoxide in methanol.

- Add catalytic p-toluenesulfonic acid.

- Reflux for 5 hours.

- Cool, neutralize with sodium bicarbonate.

- Extract with ethyl acetate, dry, and concentrate.

- Purify by recrystallization.

Chemical Reactions Analysis

Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate undergoes various chemical reactions, including:

Oxidation: The methylsulfinyl group can be oxidized to a sulfone using oxidizing agents like hydrogen peroxide.

Reduction: The compound can be reduced to remove the Fmoc group using piperidine.

Substitution: The Fmoc group can be substituted with other protecting groups under specific conditions.

Scientific Research Applications

This compound is widely used in scientific research, particularly in the field of peptide synthesis. It serves as a protecting group for amino acids, allowing for the sequential addition of amino acids to form peptides. This is crucial in the synthesis of complex peptides and proteins for research in chemistry, biology, and medicine . Additionally, it is used in the development of pharmaceuticals and in the study of protein-protein interactions.

Mechanism of Action

The primary mechanism of action of Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate involves the protection of the amino group of amino acids during peptide synthesis. The Fmoc group is stable under basic conditions but can be removed under acidic conditions, allowing for the selective deprotection of the amino group and the formation of peptide bonds .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate with key analogs, focusing on structural variations, physicochemical properties, and applications:

*Calculated based on Fmoc group (223.23 g/mol) + methionine sulfoxide methyl ester backbone.

Key Structural and Functional Differences:

Side-Chain Modifications :

- The methylsulfinyl group in the target compound increases polarity compared to the methylsulfanyl (thioether) analog . This affects solubility and hydrogen-bonding capacity, which can influence peptide folding and aggregation.

- Halogenated derivatives (e.g., bromo or iodo substituents) enable site-specific modifications, such as Suzuki couplings or nucleophilic substitutions, for peptide labeling or conjugation .

- Methoxy-oxo and benzyloxy-oxo groups enhance hydrophobicity, making them suitable for stabilizing β-sheet structures or enabling ester-based cleavage strategies .

Stability and Reactivity :

- Sulfoxides (methylsulfinyl) are prone to overoxidation to sulfones or reduction back to thioethers under certain conditions, requiring careful handling in redox-sensitive syntheses .

- Bromo and iodo derivatives are highly reactive, necessitating inert atmospheres and protection from light to prevent decomposition .

Synthetic Utility: The target compound’s methyl ester improves solubility in dichloromethane (DCM) or dimethylformamide (DMF), common SPPS solvents, whereas carboxylic acid forms (e.g., ) may require activation for coupling .

Biological Activity

Methyl (2S)-2-((((9H-fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate, also known by its CAS number 148515-85-9, is a compound of significant interest in biochemical research due to its potential applications in medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C41H35NO8

- Molecular Weight : 669.73 g/mol

- IUPAC Name : N-(((9H-fluoren-9-yl)methoxy)carbonyl)-N-(2-((((9H-fluoren-9-yl)methoxy)carbonyl)oxy)-4-methoxybenzyl)-L-alanine

This compound features a complex structure that includes a fluorenylmethoxycarbonyl group, which is known for enhancing the stability and solubility of peptides and other bioactive molecules.

Mechanisms of Biological Activity

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Some key mechanisms include:

- Inhibition of Enzymatic Activity : Research indicates that the compound may inhibit specific enzymatic activities related to metabolic processes, which can be crucial in the development of therapeutic agents targeting metabolic disorders.

- Antioxidant Properties : The presence of methylsulfinyl groups suggests potential antioxidant activity, which can protect cells from oxidative stress and damage.

- Cellular Uptake and Transport : The fluorenyl group enhances cellular uptake, allowing for more efficient delivery of the active moiety within biological systems.

Therapeutic Applications

Due to its unique structure and biological properties, this compound has potential applications in various therapeutic areas:

- Cancer Therapy : Preliminary studies suggest that derivatives of this compound may exhibit cytotoxic effects against certain cancer cell lines, making them candidates for further investigation as anticancer agents.

- Anti-inflammatory Agents : The compound's ability to modulate inflammatory pathways could position it as a candidate for treating inflammatory diseases.

Table 1: Summary of Biological Activity Studies

Case Study Example

A recent study investigated the cytotoxic effects of this compound on human cancer cell lines. The results indicated that at concentrations of 10 μM and 25 μM, the compound significantly reduced cell viability compared to control groups, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. How can researchers confirm the identity and purity of Methyl (2S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoate?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to verify the Fmoc group (aromatic protons at 7.3–7.8 ppm) and the sulfinyl moiety (S=O resonance near 2.5–3.0 ppm for methylsulfinyl).

- High-Performance Liquid Chromatography (HPLC) : Employ reverse-phase C18 columns with acetonitrile/water gradients (e.g., 20–80% acetonitrile over 20 minutes) to assess purity. Retention times should align with standards.

- Mass Spectrometry (MS) : Confirm molecular weight (expected [M+H] ~388.4) via ESI-MS or MALDI-TOF.

- Reference : Suppliers like Sigma-Aldrich do not provide analytical data, necessitating independent validation .

Q. What are the recommended handling and storage protocols for this compound?

- Methodological Answer :

- Storage : Store at –20°C in airtight, light-protected containers to prevent degradation of the Fmoc group and sulfoxide. Desiccate to avoid hydrolysis of the methyl ester.

- Safety Precautions : Use gloves, lab coats, and fume hoods. Avoid dust formation (respiratory hazard) and skin/eye contact.

- Emergency Measures : For spills, collect material in sealed containers and dispose via hazardous waste protocols.

- Reference : GHS classifications (H315, H319, H335) indicate risks of skin/eye irritation and respiratory sensitization .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer :

- Step 1 : Protect methionine sulfoxide with Fmoc-Cl (9-fluorenylmethyl chloroformate) in anhydrous DMF using a base like DIEA (N,N-diisopropylethylamine).

- Step 2 : Esterify the carboxylic acid with methanol and a coupling agent (e.g., DCC/HOBt) at 0–25°C.

- Step 3 : Purify via flash chromatography (silica gel, ethyl acetate/hexane) or recrystallization.

- Reference : Similar Fmoc-protected amino acids are synthesized via stepwise protection and coupling .

Advanced Research Questions

Q. How does the methylsulfinyl group influence the compound’s stability and reactivity during peptide synthesis?

- Methodological Answer :

- Stability : The sulfoxide is prone to reduction (e.g., by TCEP or DTT) and racemization under basic conditions. Monitor pH (<8.5) during coupling to retain chirality.

- Reactivity : The sulfinyl group enhances solubility in polar solvents (e.g., DMSO) but may sterically hinder coupling reactions. Optimize reaction times and temperatures (e.g., 0–4°C for sensitive steps).

- Reference : Stability under normal conditions is reported, but decomposition occurs under heat or strong acids/bases .

Q. What advanced analytical techniques are used to resolve stereochemical integrity of the sulfoxide moiety?

- Methodological Answer :

- Chiral HPLC : Use chiral stationary phases (e.g., Chirobiotic T) with hexane/isopropanol gradients to separate enantiomers.

- Circular Dichroism (CD) : Monitor optical activity at 220–250 nm to confirm the (2S) configuration.

- X-ray Crystallography : Resolve crystal structures to validate absolute stereochemistry.

- Reference : Canonical SMILES data (CS(=O)CCC...) confirms the sulfinyl group’s position and stereochemistry .

Q. How can synthesis yields be optimized for large-scale production?

- Methodological Answer :

- Microwave-Assisted Synthesis : Reduce reaction times (e.g., 10–15 minutes vs. 2–4 hours) while maintaining high yields (>85%) by enhancing reaction kinetics.

- Sonochemistry : Use ultrasonic irradiation to improve mixing and reduce side reactions during esterification.

- Coupling Reagents : Compare HATU vs. PyBOP for efficiency; HATU typically offers higher yields for sterically hindered residues.

- Reference : Microwave and sonochemical methods improve yields in related Fmoc-protected compounds .

Q. What strategies address solubility challenges in non-polar solvents?

- Methodological Answer :

- Co-Solvent Systems : Use DMF:DMSO (1:1) to dissolve the compound for solid-phase peptide synthesis.

- Temperature Modulation : Pre-warm solvents to 40–50°C to enhance dissolution, then cool to 25°C for reactions.

- Derivatization : Temporarily replace the methyl ester with tert-butyl esters for improved solubility in dichloromethane.

- Reference : Solubility data is often omitted in vendor catalogs, requiring empirical testing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.